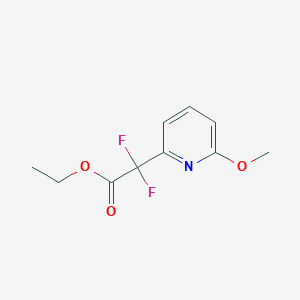![molecular formula C19H23NO B2507054 [1-[(4-フェニルフェニル)メチル]ピペリジン-2-イル]メタノール CAS No. 415712-82-2](/img/structure/B2507054.png)
[1-[(4-フェニルフェニル)メチル]ピペリジン-2-イル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol: is a chemical compound with the molecular formula C19H23NO It is a piperidine derivative, characterized by the presence of a piperidine ring bonded to a biphenyl group and a hydroxymethyl group
科学的研究の応用
Chemistry: In organic synthesis, [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .
Biology and Medicine: Its piperidine moiety is a common feature in many bioactive molecules, including drugs with analgesic, anti-inflammatory, and antipsychotic properties .
Industry: In the industrial sector, [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and other advanced materials .
作用機序
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body, including various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of piperidine derivatives with their targets can lead to a variety of effects. For example, they can act as inhibitors, activators, or modulators of their target’s activity . The exact mode of action would depend on the specific compound and its target.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their targets. For instance, they can influence signaling pathways, metabolic pathways, or cell cycle processes . The specific pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors influencing pharmacokinetics can include the compound’s chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
The molecular and cellular effects of a piperidine derivative’s action can range from changes in cell signaling and function to effects on cell growth and survival . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These can include factors such as pH, temperature, presence of other substances, and individual patient factors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of piperidine with a biphenyl derivative under specific conditions. One common method includes the use of a Grignard reagent, where the biphenyl derivative is first converted into a Grignard reagent and then reacted with piperidine. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Halides or other substituted derivatives.
類似化合物との比較
Piperidine: A simpler analog with a wide range of applications in drug discovery and organic synthesis.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Uniqueness: What sets [1-[(4-Phenylphenyl)methyl]piperidin-2-yl]methanol apart is its specific structural features, including the biphenyl group and hydroxymethyl group, which confer unique chemical reactivity and biological activity. These features make it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-19-8-4-5-13-20(19)14-16-9-11-18(12-10-16)17-6-2-1-3-7-17/h1-3,6-7,9-12,19,21H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWSECUMLMZXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2506971.png)
![Naphtho[2,1-b]furan, 1,2-dimethyl-](/img/structure/B2506973.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)



![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)




![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2506988.png)
![N-(4-FLUOROPHENYL)-2-(2-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B2506992.png)

